molecular formula C6H6O3S B3274048 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione CAS No. 6007-84-7

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3274048
CAS No.: 6007-84-7
M. Wt: 158.18 g/mol
InChI Key: QJWZYQDLGSFKPS-UHFFFAOYSA-N
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Description

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is a sophisticated bifunctional scaffold of significant interest in advanced organic synthesis and medicinal chemistry. This compound features a bridged bicyclic framework incorporating both ether and thioether oxygen-sulfur heteroatoms, a structural motif known to impart unique topological and electronic properties. Research into analogous 8-heteroatom-substituted bicyclo[3.2.1]octane systems has demonstrated their high value as building blocks for constructing complex tri- and tetracyclic compounds via stereoselective Diels-Alder cycloadditions . In pharmaceutical research, the 8-thiabicyclo[3.2.1]octane skeleton is recognized as a key pharmacophore for the development of potent and selective ligands for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . The strategic replacement of the nitrogen in classical tropane alkaloids with sulfur, as in this scaffold, allows for the exploration of structure-activity relationships by modulating hydrogen bonding capacity and electronic interactions with biological targets, potentially leading to inhibitors with enhanced selectivity profiles . The presence of the 2,4-dione functionality further provides handles for synthetic modification and diversification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5-3-1-2-4(10-3)6(8)9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZYQDLGSFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175368
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-84-7
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Oxa 8 Thiabicyclo 3.2.1 Octane 2,4 Dione

Retrosynthetic Analysis of the Bicyclic Lactam-Thiolactone Core

A logical retrosynthetic analysis of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione provides a roadmap for its synthesis by identifying key bond disconnections and revealing potential precursor molecules.

The primary disconnection strategy for the this compound core involves the cleavage of the bonds forming the bicyclic system. The most logical disconnections are at the C-S and C-O-C bonds of the anhydride (B1165640) and thioether bridges.

One plausible disconnection is the anhydride ring, which can be retrosynthetically opened to a dicarboxylic acid precursor. This leads to a substituted tetrahydrothiophene (B86538) ring bearing two carboxylic acid groups at strategic positions, which upon dehydration would cyclize to form the target anhydride.

Alternatively, a Diels-Alder approach can be envisioned. The bicyclo[3.2.1]octane system can be disconnected through a retro-Diels-Alder reaction. This would reveal a diene, likely a substituted thiophene (B33073) or a related sulfur-containing diene, and a dienophile, such as maleic anhydride.

A third strategy involves the disconnection of the thioether bridge. This would lead to a precursor containing a thiol group and a suitable electrophilic center on a cyclic ether backbone, which could undergo an intramolecular cyclization to form the bicyclic system.

Based on the disconnection strategies, several key precursor synthons can be identified.

The dicarboxylic acid disconnection suggests a synthon such as tetrahydrothiophene-3,4-dicarboxylic acid . The cis or trans configuration of the carboxylic acid groups would be crucial for the subsequent intramolecular anhydride formation.

The retro-Diels-Alder approach points towards a diene synthon like 2,5-dihydrothiophene or a functionalized equivalent, and maleic anhydride as the dienophile synthon. The cycloaddition of these two components would directly generate the bicyclo[3.2.1]octane backbone with the anhydride functionality in place.

The thioether bridge disconnection strategy would require a synthon like a mercapto-functionalized dihydrofuranone or a related lactone . An intramolecular nucleophilic attack of the thiol onto an electrophilic carbon would then form the bicyclic core.

Disconnection StrategyPrecursor Synthon 1Precursor Synthon 2
Anhydride Ring OpeningTetrahydrothiophene-3,4-dicarboxylic acid-
Retro-Diels-Alder2,5-DihydrothiopheneMaleic Anhydride
Thioether Bridge CleavageMercapto-functionalized dihydrofuranone-

Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various classical and modern synthetic routes, each with its own set of advantages and challenges.

A multi-step linear synthesis could commence from a readily available starting material, such as thiophene. A Friedel-Crafts reaction between thiophene and cis-hexahydrophthalic anhydride could yield a γ-oxocarboxylic acid, which can then undergo intramolecular cyclization to form a new heterocyclic system. nih.gov While this does not directly yield the target compound, it demonstrates the principle of building complexity from a thiophene core.

Another linear approach could involve the functionalization of a tetrahydrothiophene precursor. For instance, the synthesis of 8-thiabicyclo[3.2.1]octanes has been achieved starting from tropinone (B130398), which is converted to a 3-ketobicyclooctane with a sulfur bridge. nih.gov Further functionalization to introduce the dione (B5365651) functionality would be required.

Another convergent approach could involve the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates. This reaction has been shown to produce derivatives of 2-oxa-7-thiabicyclo[3.2.1]octane, a very similar bicyclic system. psu.edu This suggests that a reaction between a suitable pyrone derivative and a mercapto-dicarboxylic acid derivative could potentially lead to the desired this compound.

The formation of the bicyclic ring system requires careful consideration of chemo- and regioselectivity. In a Diels-Alder approach, the regioselectivity of the cycloaddition would be dictated by the electronic nature and substitution pattern of the diene and dienophile. The facial diastereoselectivity of such reactions is often high, leading to specific stereochemical outcomes in the product. researchgate.netresearchgate.net

In an intramolecular cyclization approach, the regioselectivity of the ring closure would depend on the relative reactivity of the functional groups involved. For instance, in the cyclization of a mercapto-dicarboxylic acid precursor, the formation of the anhydride versus other potential side reactions would need to be controlled, likely through the choice of dehydrating agent and reaction conditions.

The stereochemistry of the final product is also a critical consideration. The relative configuration of the substituents on the bicyclic core will be determined by the stereochemistry of the starting materials and the mechanism of the ring-forming reaction. For example, in a Diels-Alder reaction, the stereochemistry of the dienophile is typically retained in the product.

Green Chemistry Principles in Synthesis

No specific research articles or patents were identified that describe the synthesis of This compound with a focus on green chemistry principles.

Stereochemical Control in Synthesis

Similarly, there is a lack of specific information regarding the stereochemical control in the synthesis of This compound .

Diastereoselective ApproachesThe literature does not describe any diastereoselective approaches for the synthesis ofthis compound.

While general synthetic methods for related bicyclic systems, such as other oxa- and thia-bicyclic compounds, are documented, these methodologies cannot be directly extrapolated to the specific target compound without experimental validation. The unique combination of the oxa- and thia-heteroatoms, along with the dione functionality in the [3.2.1] bicyclic framework, presents a distinct synthetic challenge for which a specific solution is not currently detailed in the accessible literature.

Further research and publication in the field of synthetic organic chemistry are required to address the specific synthetic routes and the application of modern synthetic principles to This compound .

Enantioselective Catalysis for Chiral Analogues

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric catalytic methods. For bicyclic systems analogous to this compound, organocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity. researchgate.net While specific research on the enantioselective synthesis of this compound is not extensively documented, methodologies applied to similar bicyclo[3.2.1]octane frameworks provide valuable insights into potential strategies.

One notable approach for the asymmetric synthesis of related bicyclo[3.2.1]octan-8-ones involves a tandem Michael-Henry reaction. nih.gov This strategy utilizes a quinine-derived thiourea (B124793) catalyst to facilitate the reaction between cyclohexane-1,2-diones and nitroalkenes, creating multiple stereogenic centers in a single operation. nih.gov Although four stereocenters are formed, the reaction often proceeds with high diastereoselectivity and enantioselectivity, yielding predominantly two diastereomers. nih.gov The catalyst's chiral environment directs the approach of the reactants, leading to excellent enantiomeric excesses (ee), typically ranging from 92-99%. nih.gov

The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. Cinchona alkaloid-derived thiourea catalysts have demonstrated effectiveness in these transformations. nih.gov The following table summarizes representative results from the enantioselective synthesis of bicyclo[3.2.1]octan-8-one analogues, which can serve as a model for the development of methods for chiral this compound derivatives.

CatalystSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
Quinine-derived thiourea 4Cyclohexane-1,2-dioneNitrostyrene7588:1297
Cinchonidine-derived thiourea 5Cyclohexane-1,2-dioneNitrostyreneLow-High
Quinine-derived thiourea 6Cyclohexane-1,2-dioneNitrostyrene-GoodHigh
Cinchonine-derived thiourea 7Cyclohexane-1,2-dioneNitrostyreneLow-High
trans-Cyclohexane-1,2-diamine-derived thiourea 8Cyclohexane-1,2-dioneNitrostyrene5991:993

Data derived from studies on analogous bicyclo[3.2.1]octan-8-one systems. nih.gov

These organocatalytic approaches highlight a promising avenue for accessing chiral analogues of this compound. The development of bespoke catalysts tailored to the specific electronic and steric requirements of the substrates would be a key step in applying these methodologies successfully.

Scale-Up and Process Optimization for Production

A key consideration in scale-up is the choice between batch and continuous flow processing. Continuous flow reactors, such as metal plate reactors, can offer significant advantages for certain reactions, including improved heat transfer, enhanced safety, and higher throughput. researchgate.net This technology has been successfully applied to the industrial production of terpenes via Diels-Alder reactions, demonstrating its potential for complex molecule synthesis. researchgate.net For the synthesis of a bicyclic anhydride, a continuous flow setup allowed for optimization of reaction parameters such as temperature, pressure, and catalyst loading, leading to a 95% mole yield and 96% conversion in a 24-hour continuous process. researchgate.net

In the context of scaling up the synthesis of related bicyclic compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, practical issues such as impurity profiles become critical. capes.gov.br For instance, the presence of residual solvents from previous steps can lead to the formation of unexpected byproducts. capes.gov.br In one case, residual acetonitrile (B52724) necessitated the implementation of a strict in-process specification and ethanol (B145695) conditioning of the processing equipment to avoid impurity formation in the final hydrogenolysis step. capes.gov.br

The following table outlines key parameters that would require careful optimization during the scale-up of a synthetic process for this compound, based on general principles and analogous systems.

ParameterObjective of OptimizationPotential ChallengesExample from Analogous Systems
Reaction TemperatureMaximize reaction rate and selectivity, minimize byproduct formation.Exothermic reactions can lead to thermal runaways on a large scale.Optimization of Diels-Alder reaction at 90°C in a continuous flow reactor for terpene synthesis. researchgate.net
Catalyst LoadingMinimize cost while maintaining high conversion and selectivity.Catalyst deactivation, difficult removal from the product stream.Successful use of 0.05 mol% catalyst loading in a continuous process. researchgate.net
Solvent SelectionEnsure reactant solubility, facilitate product isolation, and meet safety and environmental standards.Solvent recovery and disposal, potential for side reactions.Polar solvents were found to adversely affect reagent conversion in a terpene synthesis. researchgate.net
Purification MethodAchieve high product purity efficiently and cost-effectively.Chromatography is often not feasible on a large scale; crystallization or distillation is preferred.The need for strict in-process control of solvent content before the final step in the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. capes.gov.br
Process TypeEnhance safety, efficiency, and scalability.Initial investment for continuous flow equipment can be high.Validation of a reproducible and scalable 24-hour continuous process for terpene production. researchgate.net

Advanced Structural Analysis and Conformational Dynamics

Spectroscopic Probing of Molecular Structure

Spectroscopic techniques are fundamental tools for probing the three-dimensional structure and dynamic behavior of molecules in solution. For 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione, a thorough analysis using various spectroscopic methods would be invaluable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for determining the connectivity and stereochemistry of organic molecules. For this compound, specific NMR data would reveal the chemical environment of each proton and carbon atom, allowing for the assignment of their relative positions within the bicyclic framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further confirm the structural assignments and provide insights into through-bond and through-space correlations.

Dynamic NMR studies could also be employed to investigate conformational changes, such as ring-flipping, and to determine the energy barriers associated with these processes. However, a detailed search of scientific databases and commercial supplier information has not yielded any publicly available experimental NMR spectra or detailed spectral data for this compound. While some commercial suppliers list the availability of NMR data upon request, this information is not accessible for public review.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Strain Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. In the case of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) functionality and the ether (C-O-C) and thioether (C-S-C) linkages. The positions of the carbonyl stretching frequencies could also provide information about the potential for ring strain within the bicyclic system.

A comprehensive analysis of the fingerprint region in both IR and Raman spectra would offer a unique vibrational signature for the molecule. Unfortunately, as with NMR data, no experimental IR or Raman spectra for this compound have been found in the public domain.

Chiroptical Spectroscopy (ECD, VCD, OR) for Absolute Configuration Determination

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory (OR) dispersion, is essential for determining the absolute configuration of chiral molecules. Since this compound is a chiral molecule, these techniques would be critical for assigning the (1R, 5S) or (1S, 5R) configuration of its enantiomers.

The comparison of experimentally obtained chiroptical spectra with those predicted by quantum chemical calculations is a powerful method for unambiguous stereochemical assignment. At present, no published studies containing experimental or theoretical chiroptical data for this compound are available.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

A crystal structure analysis of this compound would reveal how the individual molecules pack in the crystal lattice. This would provide valuable information about the nature and geometry of any intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent) or other non-covalent interactions, which can influence the physical properties of the compound.

Conformational Analysis in the Solid State

Despite the confirmation of the existence of this compound (CAS No. 6007-84-7) through commercial suppliers, a thorough search of crystallographic databases has not uncovered any deposited crystal structures for this compound.

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful experimental technique used to understand the non-covalent interactions between a molecule of interest (the guest) and another molecule (the host). While specific co-crystallization studies for this compound are not extensively documented in publicly available literature, the principles of such studies can be applied to predict its interaction behavior.

The anhydride (B1165640) group and the thioether bridge in the molecule offer potential sites for hydrogen bonding, halogen bonding, and other supramolecular interactions. Host molecules for co-crystallization are typically chosen based on their complementary chemical features. For instance, molecules with hydrogen bond donor groups could interact with the carbonyl oxygens of the dione functionality. The sulfur atom, being a soft Lewis base, could potentially interact with halogen bond donors or metal centers.

A hypothetical co-crystallization screening could involve a variety of host molecules to probe these interactions.

Table 1: Potential Host Molecules for Co-crystallization Screening

Host Molecule ClassPotential Interaction Site on GuestType of Interaction
Dihaloalkanes (e.g., 1,4-Diiodobenzene)Sulfur atom (thioether)Halogen Bonding
Ureas/ThioureasCarbonyl oxygensHydrogen Bonding
Crown EthersNot a primary interaction siteHost-Guest Encapsulation
Metal-Organic Frameworks (MOFs)Carbonyl oxygens, Sulfur atomCoordination, Guest Inclusion

Computational Approaches to Conformational Landscape

Given the challenges in experimentally characterizing every aspect of a molecule's dynamics, computational chemistry provides indispensable tools for exploring its conformational landscape, stability, and electronic properties.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) employs classical physics to model the potential energy surface of a molecule. It is a computationally efficient method for exploring the different conformations a molecule can adopt. For the bicyclo[3.2.1]octane framework, key conformations would involve variations in the puckering of the six-membered and five-membered rings. The bicyclo[3.2.1]octane system can generally exist in chair, boat, and twist-boat conformations for the six-membered ring.

Molecular Dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. youtube.com This provides insight into the dynamic behavior of the molecule, such as the flexibility of its rings and the vibrational modes of its functional groups. An MD simulation of this compound would reveal the stability of different conformers at a given temperature and the energy barriers for conversion between them. mdpi.com

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterIllustrative Value/ObservationSignificance
Simulation Time100 nsAllows for sufficient sampling of conformational space.
Predominant ConformationChair-like for the six-membered ringIndicates the lowest energy conformation under simulated conditions.
Root Mean Square Fluctuation (RMSF)Low for bridgehead atoms, higher for the C5-C6-C7 portionHighlights the relative rigidity and flexibility of different parts of the molecule.
Dihedral Angle Analysis (C1-C7-C6-C5)Predominantly in the +/- 50-60° rangeDefines the puckering of the six-membered ring.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of accuracy than molecular mechanics. It is widely used for geometry optimization to find the most stable three-dimensional structure of a molecule and to calculate the relative energies of different isomers and conformers.

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G** basis set) would provide precise bond lengths, bond angles, and dihedral angles for the ground state geometry. By calculating the energies of various possible conformers (e.g., boat vs. chair), one can determine the global energy minimum and the relative stability of other low-energy structures.

Tautomerism and Isomerization Pathways

Tautomerism involves the migration of a proton, typically accompanied by a shift of a double bond. byjus.com For this compound, the most likely form of tautomerism is keto-enol tautomerism, involving one of the carbonyl groups.

Theoretical Prediction of Tautomeric Forms

The potential enol tautomers of this compound would involve the formation of a C=C double bond adjacent to a hydroxyl group. There are two primary carbons from which a proton could be abstracted: the bridgehead carbon (C5) and the carbon at C6.

Enolization involving the bridgehead carbon (C5): The formation of a double bond at a bridgehead position in a small bicyclic system is highly unfavorable due to severe ring strain and the inability to achieve the necessary planar geometry for the sp2-hybridized carbon. This is famously known as Bredt's Rule. stackexchange.com Therefore, the enol tautomer involving C5 is predicted to be extremely high in energy and practically non-existent.

Enolization involving the C6 carbon: A proton could be removed from C6 to form an enol. This is a more plausible pathway. However, the resulting C=C double bond would still be part of a constrained bicyclic system.

Computational chemistry can predict the relative energies of the diketo form versus the possible enol tautomers. In nearly all cases for simple ketones and diones, the keto form is significantly more stable than the enol form. stackexchange.com For this bicyclic thioanhydride, the diketo form is overwhelmingly predicted to be the dominant species at equilibrium.

Table 4: Theoretical Relative Energies of Tautomeric Forms

TautomerDescriptionPredicted Relative Energy (ΔE, kcal/mol)Predicted Stability
Diketo FormGround state structure0 (Reference)Most Stable
Enol Form (at C6)C=C bond between C5 and C6+15 to +20Unstable
Enol Form (at C5)Bridgehead double bond (violates Bredt's Rule)> +60Highly Unstable

Experimental Evidence for Tautomeric Equilibria

Currently, there is a notable absence of specific experimental studies in peer-reviewed literature that focus on the tautomeric equilibria of this compound. While dicarbonyl compounds can theoretically exist in enol forms, dedicated research to isolate, identify, or quantify the presence of such tautomers for this specific molecule has not been published.

The potential for tautomerism in this molecule would involve the formation of an enol, where a proton migrates from the carbon atom situated between the two carbonyl groups (the α-carbon) to one of the carbonyl oxygen atoms. This would result in a hydroxyl group and a carbon-carbon double bond within the bicyclic system. The stability of such an enol form would be influenced by factors including solvent polarity, temperature, and the electronic effects of the neighboring oxygen and sulfur atoms. However, without direct spectroscopic or crystallographic evidence, the existence and prevalence of these tautomeric forms remain a matter of theoretical speculation.

Isomerization Mechanisms Under Various Conditions

Theoretically, such isomerization could be induced under various conditions:

Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of one of the carbonyl oxygens could facilitate ring-opening or other rearrangements. The specific pathway would be dependent on the stability of the resulting carbocation intermediates.

Base-Catalyzed Isomerization: A strong base could deprotonate the α-carbon, leading to the formation of an enolate. This intermediate could then potentially undergo conformational changes or rearrangements before being reprotonated.

It is important to underscore that these proposed mechanisms are based on general principles of organic chemistry. Detailed experimental investigations, including kinetic studies and computational modeling, would be necessary to elucidate the specific pathways and intermediates involved in the isomerization of this compound.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Dione (B5365651) Moiety

The dione moiety, a cyclic anhydride (B1165640) integrated into the bicyclic system, is the primary site of chemical reactivity. Its electrophilic nature dictates its interactions with a variety of reagents.

Nucleophilic Attack and Ring-Opening Reactions

The carbonyl carbons of the dione in 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione are highly susceptible to nucleophilic attack. This reactivity is a general feature of cyclic anhydrides, which readily undergo ring-opening reactions in the presence of nucleophiles.

Common nucleophiles such as alcohols, amines, and thiols can attack one of the carbonyl groups, leading to the cleavage of the anhydride C-O bond and the formation of a carboxylate intermediate. Subsequent protonation yields a mono-ester, mono-amide, or mono-thioester, respectively, with a newly formed carboxylic acid group. The regioselectivity of the attack can be influenced by steric and electronic factors within the bicyclic framework.

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile Product Type
Alcohol (ROH) Mono-ester and Carboxylic Acid
Amine (RNH2) Mono-amide and Carboxylic Acid

Organocatalysis has been effectively employed in domino Michael-aldol reactions of similar bicyclo[3.2.1]octane dione systems, highlighting the potential for stereocontrolled functionalization through nucleophilic addition pathways. nih.gov

Electrophilic Transformations and Functionalization

While the dione moiety is inherently electrophilic, functionalization can also be achieved through reactions that target the enolate formed under basic conditions. Deprotonation at the α-carbon to the carbonyl groups can generate a nucleophilic enolate, which can then react with various electrophiles. However, the rigid bicyclic structure and the presence of the thia-bridge may impose conformational constraints that influence the formation and reactivity of the enolate.

Condensation and Cycloaddition Reactions Involving the Dione

The dione functionality can participate in condensation reactions with suitable binucleophiles, potentially leading to the formation of more complex heterocyclic systems fused to the bicyclo[3.2.1]octane core.

Furthermore, while the anhydride itself is not a typical diene or dienophile, derivatives of the bicyclo[3.2.1]octane system containing unsaturation can undergo cycloaddition reactions. For instance, Diels-Alder reactions of 1,3-dienes incorporated into 8-oxa- and 8-thiabicyclo[3.2.1]octane skeletons have been studied, suggesting that appropriate modification of the this compound framework could enable its participation in such transformations. researchgate.net

Role of the Thia-Bridge in Reactivity

Participation of Sulfur in Ring-Opening or Rearrangement Processes

The sulfur atom of the thia-bridge can act as an internal nucleophile, potentially participating in neighboring group rearrangements. While direct evidence for such participation in the ring-opening of the dione moiety of this compound is not extensively documented, skeletal rearrangements have been observed in other 6,8-dioxabicyclo[3.2.1]octane systems, where an oxygen atom migrates. beilstein-journals.org By analogy, the sulfur atom in the thia-bridge could potentially influence the stability of intermediates or transition states in related reactions.

Oxidation and Reduction Chemistry of the Thia-Bridge

The thioether functionality of the thia-bridge is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. This transformation has a profound impact on the electronic and steric properties of the bicyclic system. canada.ca

Table 2: Oxidation States of the Thia-Bridge

Oxidation State Functional Group
-2 Sulfide (Thioether)
0 Sulfoxide

The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers. The sulfoxide and sulfone groups are significantly more polar and sterically demanding than the sulfide, which can alter the solubility, crystal packing, and biological activity of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups can also influence the reactivity of the dione moiety by modulating the electrophilicity of the carbonyl carbons.

Conversely, the reduction of a sulfoxide or sulfone back to the sulfide is also a possible transformation, although less commonly explored in this specific bicyclic system.

Sulfur-Assisted Transformations and Catalysis

The presence of a sulfur atom at the 8-position in the bicyclo[3.2.1]octane framework can significantly influence the reactivity of the anhydride group. While direct studies on this compound are not extensively documented, the role of neighboring sulfur atoms in assisting reactions is a well-established chemical principle. This phenomenon, known as anchimeric assistance or neighboring group participation, can occur if the sulfur atom's lone pairs of electrons stabilize a transition state or a reaction intermediate.

In the context of nucleophilic attack at one of the carbonyl carbons of the anhydride, the sulfur atom could potentially stabilize the developing positive charge in a transition state through space. For instance, during the hydrolysis or alcoholysis of the anhydride ring, the formation of a transient cationic intermediate could be favored by the transannular participation of the sulfur atom. This interaction would lead to an increased reaction rate compared to analogous systems lacking the thioether bridge.

Furthermore, the sulfur atom can be a site for oxidation, leading to sulfoxide and sulfone derivatives. These oxidized forms would drastically alter the electronic properties of the bicyclic system. The electron-withdrawing nature of sulfoxide and especially sulfone groups would activate the anhydride ring towards nucleophilic attack, thereby catalyzing its opening. The synthesis of various sulfur-containing polycyclic systems has been explored, highlighting the versatility of the thiacyclic framework in chemical transformations. nih.gov

Ring Strain and its Influence on Reaction Kinetics

The bicyclo[3.2.1]octane skeleton is a bridged ring system that possesses inherent ring strain. This strain is a consequence of deviations from ideal bond angles and torsional strain imposed by the rigid, polycyclic structure. The presence of the anhydride ring, which creates a five-membered oxacyclic system fused to the bicyclic core, further contributes to this strain. This stored potential energy is a critical factor driving the chemical reactions of the molecule, particularly those that lead to ring opening.

Quantitative Assessment of Strain Energy

The total strain energy of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free analogue. While the specific strain energy for this compound has not been empirically determined, it can be estimated by considering its constituent parts and comparing it with related structures.

Molecular mechanics calculations have estimated the strain energy of the parent bicyclo[3.2.1]octane hydrocarbon to be approximately 12.1 kcal/mol. cdnsciencepub.com This value is lower than that of the more constrained bicyclo[2.2.1]heptane (norbornane) system (17.1 kcal/mol) but higher than that of a strain-free cyclohexane (B81311) chair conformation. cdnsciencepub.com The fusion of the anhydride ring introduces additional angle and torsional strain. Cyclic anhydrides themselves are activated towards ring-opening due to the strain within the five-membered ring. The relief of this strain provides a thermodynamic driving force for reactions such as hydrolysis.

CompoundRing SystemCalculated Strain Energy (kcal/mol)
CyclohexaneMonocyclic~0
Bicyclo[3.2.1]octaneBicyclic12.1
Bicyclo[2.2.2]octaneBicyclic13.0
Bicyclo[2.2.1]heptane (Norbornane)Bicyclic17.1
Bicyclo[3.2.1]oct-6-eneBicyclic25–30 (estimated)

Correlation of Ring Strain with Reaction Rates

A direct correlation exists between the magnitude of ring strain and the rate of reactions that relieve that strain. For this compound, the stored strain energy is expected to significantly accelerate the kinetics of anhydride ring-opening. The transition state for nucleophilic acyl substitution on a strained anhydride is lower in energy compared to an unstrained or acyclic analogue because the reaction progress towards the transition state involves a partial release of the ground-state strain.

The hydrolysis of the anhydride provides a clear example. This reaction proceeds through a tetrahedral intermediate, which has bond angles closer to the ideal sp³ hybridization than the constrained sp² centers of the carbonyl groups in the five-membered ring. The energy difference between the strained ground state and the less-strained transition state is therefore reduced, leading to a lower activation energy (Ea) and a faster reaction rate. The reactivity of bridged bicyclic compounds is often attributed to this inherent strain. acs.org

Computational Reaction Pathway Analysis

To gain a deeper, quantitative understanding of the reaction mechanisms of this compound, computational chemistry provides powerful tools. Density Functional Theory (DFT) and other ab initio methods can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

The first step in analyzing a reaction pathway is to locate the transition state (TS) structure, which represents the maximum energy point along the minimum energy path connecting reactants and products. A transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway downhill from the transition state, confirming that it correctly connects the desired reactants and products. nih.gov This computational step is crucial for verifying the nature of the located transition state and for visualizing the geometric changes that occur as the reaction progresses. For the hydrolysis of the anhydride, IRC analysis would trace the path from the approach of a water molecule to the formation of the dicarboxylic acid product, passing through the tetrahedral intermediate. rsc.org

Elucidation of Rate-Determining Steps and Reaction Intermediates

The complete energy profile generated from computational analysis allows for the identification of key kinetic and thermodynamic features of the reaction. The rate-determining step (RDS) is the step in a multi-step reaction that has the highest activation energy. By calculating the energies of all transition states and intermediates, the RDS can be unequivocally identified.

Solvent Effects on Reaction Mechanisms

The influence of the solvent environment on the reaction mechanisms of this compound is a critical area of study, though specific experimental data is sparse. Generally, the polarity, proticity, and coordinating ability of a solvent can significantly alter reaction rates and product distributions. For a molecule containing both ester (lactone) and thioether functionalities within a bicyclic structure, solvents can be expected to play a role in several key processes.

For instance, in nucleophilic substitution reactions targeting the carbonyl carbons, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) might be expected to solvate the cationic species, thereby stabilizing transition states and accelerating the reaction. Conversely, protic solvents such as alcohols could potentially participate in hydrogen bonding with the carbonyl oxygens, altering their electrophilicity.

SolventDielectric Constant (ε)Solvent TypePotential Effect on Nucleophilic Acyl Substitution
Hexane (B92381)1.88NonpolarSlow reaction rate due to poor stabilization of charged intermediates.
Dichloromethane8.93Polar AproticModerate rate enhancement through stabilization of the transition state.
Acetone20.7Polar AproticSignificant rate enhancement.
Acetonitrile37.5Polar AproticStrong stabilization of charged intermediates, leading to faster reactions.
Methanol32.7Polar ProticCan act as a competing nucleophile and stabilize ground state through H-bonding, potentially slowing the reaction.

Photoinduced and Radical-Mediated Transformations

The response of this compound to photochemical stimuli and its involvement in radical processes represent another important facet of its reactivity. The presence of carbonyl groups and a sulfur atom suggests a rich potential for such transformations.

Photochemical Ring-Opening and Cyclization

While specific studies on the photochemical behavior of this compound are not extensively documented, analogous structures containing lactone and thioether motifs can undergo a variety of photochemical reactions. Irradiation with ultraviolet (UV) light could potentially induce Norrish-type reactions of the carbonyl groups. A Norrish Type I cleavage would lead to the formation of a diradical intermediate, which could subsequently undergo decarbonylation or intramolecular rearrangement, leading to ring-opened products.

Intramolecular cyclization reactions are also a theoretical possibility. Upon photoexcitation, if the geometry of the excited state allows, new bonds could form between different parts of the molecule, leading to novel, more complex polycyclic structures. The specific outcome would be highly dependent on the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers.

Free Radical Generation and Reactions

The generation of free radicals from this compound could be initiated by thermolysis or photolysis. The relatively weak carbon-sulfur bond could be a potential site for homolytic cleavage, particularly at elevated temperatures or upon irradiation, to generate a carbon-centered radical and a thiyl radical.

Once generated, these radical species could participate in a variety of reactions, including:

Hydrogen Abstraction: The radicals could abstract hydrogen atoms from solvent molecules or other substrates.

Addition to Alkenes: Carbon-centered radicals could add across double bonds to form new carbon-carbon bonds.

Intramolecular Rearrangement: The initial radical could rearrange to a more stable radical isomer before further reaction.

The table below outlines potential radical species that could be generated from this compound.

PrecursorInitiation MethodPotential Radical Species
This compoundPhotolysis (Norrish I)Acyl radical and carbon-centered radical
This compoundThermolysis/PhotolysisCarbon-centered radical and thiyl radical

Electron Transfer Processes

Electron transfer processes involving this compound, either through single-electron transfer (SET) from a donor or to an acceptor, could initiate a cascade of reactions. The carbonyl groups can act as electron acceptors, particularly under photochemical conditions or in the presence of a potent photoreductant, to form a radical anion. The sulfur atom, with its lone pairs of electrons, could potentially act as an electron donor under strongly oxidizing conditions to form a radical cation.

The formation of these radical ions would open up unique reaction pathways not accessible through thermal two-electron processes. For example, the radical anion could undergo fragmentation or dimerization. The radical cation could undergo nucleophilic attack by a solvent molecule or another nucleophile present in the reaction mixture. The feasibility and outcome of these electron transfer processes would be governed by the redox potentials of the compound and the other species involved.

Derivatization and Analog Design

Synthesis of Analogues with Modified Bicyclic Scaffolds

The modification of the core bicyclo[3.2.1]octane structure is a key strategy for developing new chemical entities with tailored properties. This can involve altering the ring sizes, changing the type and position of heteroatoms, and introducing new stereocenters.

Alterations in Ring Size and Heteroatom Position

The bicyclo[3.2.1]octane framework is part of a larger family of bridged bicyclic systems. Synthetic strategies often allow for variations that can lead to related scaffolds. Research into tropane analogues, which feature an 8-azabicyclo[3.2.1]octane core, has shown that the heteroatom at the 8-position is amenable to substitution. For instance, the nitrogen atom can be replaced with an oxygen (8-oxabicyclo[3.2.1]octane), a sulfur (8-thiabicyclo[3.2.1]octane), or even a methylene group with a limited effect on certain biological activities, demonstrating the principle of heteroatom alteration. nih.gov

Introduction of Additional Stereocenters

The controlled introduction of new stereocenters onto the bicyclic scaffold is crucial for exploring structure-activity relationships. Stereoselective syntheses are often employed to access specific diastereomers.

A common strategy involves the reduction of a ketone or an unsaturated precursor. For example, in the synthesis of 3-aryl-8-thiabicyclo[3.2.1]octane analogs, a samarium iodide reduction of a 2,3-unsaturated intermediate yields a mixture of diastereomers. nih.gov This reduction typically produces the 3α-aryl and 3β-aryl analogs, often in a predictable ratio (e.g., 4:1). nih.gov These diastereomers can then be separated chromatographically to study their individual properties.

Similarly, in the 8-oxabicyclo[3.2.1]octane series, the reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters also produces distinct diastereomers, namely the 2β-carbomethoxy-3α-aryl and 2β-carbomethoxy-3β-aryl configured compounds. nih.govresearchgate.net The ability to generate and separate these stereoisomers is fundamental to analog design. Organocatalytic domino reactions have also been developed to construct bicyclo[3.2.1]octanes with control over up to four stereogenic centers.

Functionalization of the Bicyclic Core

Beyond modifying the scaffold itself, the installation of various functional groups at specific positions on the bicyclic core is a primary method for chemical diversification.

Installation of Substituents via Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution is a reaction class specific to aromatic rings. The 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione core is an aliphatic, saturated bicyclic system and therefore does not undergo electrophilic aromatic substitution directly. This method would only be applicable if an aromatic substituent was already attached to the bicyclic core, allowing for its subsequent modification.

Organometallic Coupling Reactions for Diversification

Organometallic cross-coupling reactions are powerful and widely used tools for creating carbon-carbon bonds and introducing diverse substituents, particularly aryl and heteroaryl groups, onto bicyclic scaffolds. The Stille and Suzuki-Miyaura coupling reactions are prominent examples.

The general approach involves creating a reactive handle on the bicyclic core, such as an enol triflate. This intermediate can then be coupled with a variety of organostannane (for Stille coupling) or boronic acid (for Suzuki coupling) reagents in the presence of a palladium catalyst. nih.govnih.gov This methodology has been successfully applied to both 8-thia- and 8-oxabicyclo[3.2.1]octane systems to synthesize a wide range of 3-aryl and 3-biaryl analogs. nih.govnih.govresearchgate.net

Table 1: Examples of Organometallic Coupling on Bicyclo[3.2.1]octane Scaffolds

ScaffoldCoupling ReactionPrecursorReagentResulting SubstituentReference
8-Thiabicyclo[3.2.1]octeneSuzukiEnol triflateArylboronic acid3-Aryl group nih.gov
8-Oxabicyclo[3.2.1]octeneStilleEnol triflateArylstannane3-Biaryl group nih.gov

These reactions are highly versatile, allowing for the introduction of a vast array of substituents, thereby enabling detailed exploration of the chemical space for desired properties. The scalability and functional group tolerance of these methods make them central to analog design. smolecule.com

Selective Hydroxylation, Halogenation, and Amination

The introduction of polar functional groups such as hydroxyl, halide, and amino groups can significantly alter the physicochemical properties of a molecule. While specific examples of these transformations on the this compound core are scarce, general methods for the functionalization of aliphatic systems can be considered.

For related 8-azabicyclo[3.2.1]octanes, methods for introducing hydroxyl groups at the C-6 and C-7 positions have been developed. researchgate.net These often involve multi-step sequences starting from a precursor with existing functionality, such as a double bond, which can be subjected to oxidation reactions like dihydroxylation. The resulting diols can then be further manipulated.

Direct halogenation of the saturated bicyclic core would likely proceed via radical mechanisms, which can suffer from a lack of regioselectivity. A more controlled approach would involve the conversion of a hydroxyl group to a leaving group for subsequent nucleophilic substitution with a halide or an amine precursor (e.g., azide followed by reduction). The reactivity of the thiolactone moiety within the target molecule would also need to be considered, as it can be opened by nucleophiles like amines. researchgate.net

Design of Pro-drug or Latent Forms

Pro-drug design involves the transformation of an active compound into an inert derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes. This approach can overcome issues such as poor solubility, instability, or non-specific toxicity. For this compound, the dione (B5365651) moiety is the primary target for creating latent forms designed for controlled release.

The 2,4-dione component of the scaffold functions as a cyclic anhydride (B1165640), which is susceptible to nucleophilic attack by alcohols and amines. This reaction opens the heterocyclic ring to generate a new carboxylic acid group, along with an ester or amide linkage, respectively. These derivatives can function as pro-drugs, designed to be stable in the gastrointestinal tract but susceptible to cleavage by esterase or amidase enzymes in plasma or target tissues, thereby releasing the active, ring-opened form of the molecule. rsc.orgacs.org

The rate of this enzymatic hydrolysis, and thus the controlled release of the active compound, can be modulated by altering the steric and electronic properties of the alcohol or amine promoiety. nih.gov For instance, bulkier ester groups may be cleaved more slowly, leading to a prolonged duration of action. scirp.org This strategy has been effectively used to create pro-drugs of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal toxicity by masking the free carboxylic acid group. nih.govresearchgate.net

Derivative TypePromoieties (R-XH)Resulting LinkagePotential Release Characteristics
EsterSimple Alcohols (e.g., Ethanol (B145695), Isopropanol)EsterRapid to moderate release via plasma esterases.
EsterAmino Alcohols (e.g., 2-(Dimethylamino)ethanol)EsterMay improve aqueous solubility; release via esterases.
EsterPolymeric Alcohols (e.g., Polyethylene glycol)EsterSustained release through controlled hydrolysis of the ester bond. scirp.orgscirp.org
AmidePrimary Amines (e.g., Methylamine, Benzylamine)AmideGenerally more stable than esters, leading to slower, more sustained release. rsc.org
AmideAmino Acids (e.g., Glycine, Alanine)AmideCan utilize amino acid transporters for targeted delivery; slower enzymatic release. scirp.org

Following the initial ring-opening to form a carboxylic acid, further derivatization can introduce environmentally sensitive protecting groups, creating more sophisticated latent forms. These groups remain stable until exposed to a specific trigger, such as light or a change in pH, allowing for precise spatial and temporal control over drug activation.

Photolabile Protecting Groups (PPGs) are moieties that are cleaved upon irradiation with light of a specific wavelength. wikipedia.org Attaching a PPG, such as an o-nitrobenzyl or a coumarin-based group, to the carboxylic acid generated from the ring-opening of this compound would render the compound inactive until light is applied. acs.orgnih.gov This strategy is particularly valuable for experimental applications requiring high spatiotemporal resolution.

pH-Sensitive Protecting Groups are designed to be stable at physiological pH (7.4) but labile in acidic environments. profacgen.com This characteristic is exploited for targeted drug delivery to pathological tissues with acidic microenvironments, such as tumors or endosomal compartments. nih.govnih.gov The carboxylic acid of the ring-opened scaffold can be masked with acid-sensitive linkers like hydrazones or cis-aconityl amides, which hydrolyze and release the active compound preferentially in these acidic regions. nih.gov

Protecting Group TypeExample MoietyCleavage TriggerApplication
Photolabileo-NitrobenzylUV Light (~350 nm)Spatiotemporal control of drug release in research settings. acs.org
Photolabile7-(Diethylamino)coumarin (DECM)Visible Light (~400 nm)Controlled release using less damaging visible light. nih.gov
pH-SensitiveHydrazone LinkerAcidic pH (< 6.5)Targeted release in acidic tumor microenvironments or endosomes. nih.gov
pH-Sensitivecis-Aconityl AmideAcidic pH (< 6.0)Intracellular drug delivery following endocytosis. nih.gov
pH-SensitiveTrityl GroupAcidic pH (tunable)Tunable release kinetics based on trityl substitution. acs.org

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, or libraries, for high-throughput screening. pharmatutor.orgijpsr.com The this compound scaffold is an excellent candidate for such approaches due to its defined, rigid structure and reactive anhydride handle.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the straightforward execution and purification of multi-step reaction sequences. Bicyclic scaffolds are frequently used in solid-phase library synthesis to create conformationally constrained molecules. rsc.orgacs.orgmdpi.com

A general and highly applicable strategy utilizes cyclic anhydrides as templates for library generation. nih.gov This methodology can be directly adapted for this compound. The process involves two key steps:

Nucleophilic Ring-Opening: The anhydride scaffold is reacted in solution with a library of first-generation building blocks (e.g., various primary or secondary amines) to generate a collection of intermediate carboxylic acids.

Solid-Phase Coupling: The resulting mixture of carboxylic acids is then coupled to a second-generation building block that has been pre-attached to a solid support (e.g., an amine-functionalized resin).

After coupling, the resin is washed to remove excess reagents and byproducts. The final products are then cleaved from the solid support, yielding a library of purified amides ready for biological screening.

The solid-phase methodology described above is inherently suited for high-throughput derivatization. By employing a "split-and-pool" or parallel synthesis approach, a vast number of unique derivatives can be generated efficiently. In a parallel synthesis format, each reaction is carried out in a separate well of a microtiter plate.

For example, an array of 96 different nucleophiles (Library A: R¹-NH₂) can be reacted with the this compound scaffold in a 96-well plate. The resulting carboxylic acids can then be coupled with a second library of 96 different amines (Library B: R²-NH₂) pre-attached to a solid support in a corresponding plate format. This combinatorial approach would theoretically generate 96 x 96 = 9,216 unique compounds, each with a distinct combination of R¹ and R² side chains, allowing for a systematic exploration of the chemical space around the core scaffold.

Applications As Synthetic Building Blocks and Reagents

Role in Heterocycle Synthesis

The inherent strain and functionality of the bicyclic system can be harnessed for the synthesis of various heterocyclic structures.

While direct experimental evidence for "3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione" as a precursor to complex polycyclic systems is not extensively documented in readily available literature, the broader class of 8-oxa- and 8-thiabicyclo[3.2.1]octane skeletons has been utilized in Diels-Alder reactions to create intricate tri- and tetracyclic compounds. researchgate.net This suggests a potential pathway where the dione (B5365651) could be modified to incorporate a diene moiety, thereby serving as a starting point for cycloaddition reactions to build more complex polycyclic frameworks.

The rigid bicyclo[3.2.1]octane core of "this compound" makes it an ideal candidate for constructing fused or bridged ring systems. The anhydride (B1165640) functionality can undergo various transformations, such as ring-opening reactions with nucleophiles, to introduce new functionalities that can then be used to build additional rings onto the existing scaffold. The development of synthetic strategies for related oxa-bicyclo[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeletons highlights the utility of this structural motif in building complex ring systems. nih.gov

Utilization in Total Synthesis of Natural Products (Conceptual Framework)

The bicyclo[3.2.1]octane skeleton is a key feature in numerous natural products. researchgate.netmdpi.com Although the direct application of "this compound" in a completed total synthesis is not prominently reported, its structural features offer a conceptual framework for its use.

Conceptually, "this compound" could be employed as a starting material to construct key intermediates in the synthesis of natural products containing a bicyclo[3.2.1]octane core. The anhydride can be selectively opened to install various substituents, and the thioether can be oxidized or otherwise manipulated to facilitate further synthetic transformations.

If "this compound" can be prepared in an enantiomerically pure form, it holds potential as a chiral auxiliary to control stereochemistry in subsequent reactions. The rigid, conformationally constrained structure could provide a well-defined chiral environment to direct the approach of reagents. As a synthon, it provides a pre-formed bicyclic core, simplifying the synthetic route to complex targets.

Development as a Catalyst or Ligand Component (if applicable)

There is currently no available research to support the development or application of "this compound" as a catalyst or a component of a ligand in catalysis. The exploration of its coordination chemistry with various metals could, however, open up possibilities in this area.

Metal Coordination Studies

While the direct use of this compound as a ligand in metal coordination studies is not extensively documented in publicly available research, the presence of both oxygen and sulfur donor atoms makes it a theoretically interesting candidate for complexation with various metal centers. Sulfur-containing compounds are well-established as effective ligands in coordination chemistry due to the soft nature of the sulfur atom, which allows for strong interactions with soft metal ions.

The potential coordination modes of this bicyclic compound could involve the carbonyl oxygens, the ether oxygen, and the sulfide (B99878) bridge. The rigid bicyclic framework could enforce specific coordination geometries around a metal center, a desirable feature in the design of novel catalysts and materials.

Future research in this area could explore the synthesis and characterization of metal complexes of this compound. Such studies would likely involve techniques like X-ray crystallography to elucidate the solid-state structures of these complexes and spectroscopic methods (e.g., NMR, IR, and UV-Vis) to understand their behavior in solution. A systematic investigation with a range of transition metals could reveal interesting coordination chemistry and potential applications in areas such as catalysis or materials science.

Table 1: Potential Coordination Sites of this compound

Potential Donor Atom Type of Interaction Possible Metal Partners
Carbonyl Oxygen Hard Lewis Base Hard Lewis Acids (e.g., Li+, Mg2+, Al3+)
Ether Oxygen Hard Lewis Base Hard Lewis Acids (e.g., Li+, Mg2+, Al3+)

Asymmetric Catalysis Applications

The application of chiral molecules as catalysts to control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic synthesis. Bicyclic structures are often used as scaffolds for the development of chiral ligands and organocatalysts due to their conformational rigidity, which can translate to high levels of stereocontrol.

While there is no specific literature detailing the use of this compound itself in asymmetric catalysis, its structural framework holds potential for the development of new chiral catalysts. The synthesis of chiral derivatives of this compound could lead to novel ligands for transition metal-catalyzed reactions or new organocatalysts. For instance, functionalization of the carbon backbone could introduce stereogenic centers, and subsequent modification of the anhydride or thioether moieties could be used to tune the steric and electronic properties of the resulting catalyst.

The development of chiral catalysts based on this scaffold would require a multi-step synthetic approach, starting with the enantioselective synthesis of the bicyclic core or the resolution of a racemic mixture. The performance of such catalysts would then be evaluated in benchmark asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions.

Table 2: Potential Asymmetric Catalysis Strategies Involving the 3-Oxa-8-thiabicyclo[3.2.1]octane Scaffold

Catalyst Type Potential Modification Target Reactions
Chiral Ligand Introduction of chiral substituents on the carbon backbone; coordination to a metal center. Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.

This compound represents a molecule with significant untapped potential in the realm of synthetic chemistry. Although direct applications in metal coordination and asymmetric catalysis are yet to be extensively explored, its unique structural and electronic features provide a strong rationale for future investigations in these areas. The development of synthetic routes to chiral derivatives of this compound could pave the way for a new class of ligands and organocatalysts with novel reactivity and selectivity. Further research is warranted to fully elucidate the chemical behavior of this intriguing heterocyclic system and to harness its potential as a valuable tool for organic synthesis.

Analytical Method Development for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione, enabling its separation from impurities and potential enantiomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying this compound. A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

For a compound of this nature, a C18 column is a common and effective choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic acid to ensure good peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from a range of impurities with varying polarities.

Detection is commonly achieved using a UV detector, as the carbonyl groups in the anhydride (B1165640) moiety are expected to exhibit absorbance in the low UV region (around 210-230 nm). For quantification, a calibration curve would be constructed by analyzing a series of standards of known concentrations. While specific methods for this exact compound are not widely published, methods for similar sulfur-containing cyclic compounds and lactones provide a strong basis for method development. acs.orgmtc-usa.comiaea.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table presents a hypothetical but scientifically-grounded set of starting conditions for HPLC analysis.

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and potential for thermal degradation in the injector port or on the column. rsc.org Cyclic anhydrides can be reactive and may require derivatization to improve their volatility and thermal stability. rsc.orgresearchgate.net

A common derivatization strategy for anhydrides involves converting them to their corresponding esters. This can be achieved by reaction with an alcohol in the presence of a catalyst. The resulting diester would be more amenable to GC analysis. Another approach could be silylation.

For the GC separation of the derivatized analyte, a mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable. Detection can be performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a mass spectrometer (MS) for more selective and sensitive detection. mdpi.com

Table 2: Potential GC Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent Methanol with Boron Trifluoride or BSTFA (for silylation)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector FID or MS

This table outlines a plausible GC method for the analysis of a derivatized form of the target compound.

The bicyclic structure of this compound possesses chiral centers, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. Chiral chromatography is the method of choice for separating and quantifying these enantiomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including those with sulfur as a stereogenic center. longdom.orgmdpi.comlongdom.orglibretexts.orgrsc.org Both normal-phase and reversed-phase chiral HPLC methods can be developed.

In a normal-phase method, the mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). In reversed-phase mode, an aqueous-organic mobile phase would be used. The choice of mobile phase and CSP is critical and often requires screening of different column and solvent combinations to achieve optimal separation. acs.orgnih.gov

Table 3: Representative Chiral HPLC Method Conditions

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) for normal phase
Acetonitrile/Water for reversed phase
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

This table provides a starting point for developing a chiral separation method.

Mass Spectrometry for Trace Analysis and Metabolite Identification (if applicable, focusing on molecular transformations, not clinical)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its transformation products.

Coupling liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated or deprotonated molecule is then selected and fragmented to produce characteristic product ions. This technique is particularly useful for detecting the compound at very low concentrations in complex matrices.

GC-MS, used for the analysis of volatile derivatives, offers high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra, which can be compared to spectral libraries for identification.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of this compound and for identifying unknown transformation products. The fragmentation pattern of anhydrides in mass spectrometry often involves the loss of CO and CO2, and the formation of acylium ions. For a bicyclic thioanhydride, fragmentation could also involve cleavage of the C-S or C-O bonds within the bicyclic system.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, and electrochemical techniques, such as voltammetry, are powerful tools for the analysis of organic compounds. The unique structural features of "this compound," which include a thioether linkage and a cyclic dicarboxylic anhydride moiety, suggest that both approaches can be successfully employed for its characterization and quantification.

UV-Vis spectrophotometry is a widely used technique for determining the concentration of analytes in solution by measuring their absorption of ultraviolet or visible light. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For "this compound," the presence of the thioether functional group and the carbonyl groups of the anhydride ring are expected to give rise to electronic transitions in the ultraviolet region of the electromagnetic spectrum. Thioethers typically exhibit absorption bands corresponding to n → σ* transitions, while the carbonyl groups of the anhydride will have characteristic n → π* and π → π* transitions. aip.org The conjugation within the molecule can influence the position and intensity of these absorption bands.

The development of a UV-Vis spectrophotometric method would involve:

Selection of an appropriate solvent: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Common solvents for UV-Vis spectroscopy include ethanol, methanol, and acetonitrile.

Determination of the wavelength of maximum absorbance (λmax): This is the wavelength at which the compound absorbs light most strongly, providing the highest sensitivity for concentration measurements.

Construction of a calibration curve: A series of standard solutions of known concentrations of "this compound" would be prepared, and their absorbance at λmax measured. A plot of absorbance versus concentration should yield a linear relationship, from which the concentration of an unknown sample can be determined.

The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a specific wavelength, could then be calculated from the slope of the calibration curve.

Table 1: Estimated UV-Vis Spectrophotometric Parameters for this compound

ParameterEstimated Value/RangeNotes
Wavelength of Maximum Absorbance (λmax)210 - 240 nmBased on the presence of thioether and anhydride functional groups.
Molar Absorptivity (ε)1000 - 5000 L·mol⁻¹·cm⁻¹Dependent on the specific solvent and electronic transitions.
Suitable SolventsAcetonitrile, Ethanol, MethanolMust be transparent in the measurement range and non-reactive.

Voltammetric techniques are a class of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. These methods are particularly useful for studying the redox (reduction-oxidation) properties of a compound.

The thioether group in "this compound" is expected to be electrochemically active, capable of undergoing oxidation at an appropriate potential. The oxidation of thioethers typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions. The potential at which this oxidation occurs is dependent on the structure of the molecule and the solvent/electrolyte system used. Studies on the electrochemical oxidation of various thioethers have shown that the process is often irreversible and can be influenced by factors such as the presence of electron-donating or withdrawing groups. canada.ca

Cyclic voltammetry (CV) is a powerful voltammetric technique for characterizing the redox behavior of a compound. In a CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting plot of current versus potential (a cyclic voltammogram) provides information on the redox potentials and the reversibility of the electrochemical processes.

For "this compound," a cyclic voltammetry study would likely reveal an irreversible oxidation peak corresponding to the oxidation of the sulfur atom in the thioether bridge. The anhydride group itself is generally electrochemically inactive within the typical potential window, but its electron-withdrawing nature could influence the oxidation potential of the thioether. Recent research has explored the electrochemical synthesis of cyclic anhydrides from dicarboxylic acids, indicating that the anhydride moiety can be involved in electrochemical reactions under specific conditions.

The development of a voltammetric method for "this compound" would involve:

Selection of a suitable working electrode: Common choices include glassy carbon, platinum, or gold electrodes.

Choice of a non-aqueous solvent and supporting electrolyte: Acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a common system for organic electrochemistry.

Recording cyclic voltammograms: This would allow for the determination of the oxidation potential (Epa) of the thioether group.

Development of a quantitative method: Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed to create a calibration curve of peak current versus concentration for quantitative analysis, offering higher sensitivity than CV.

Table 2: Predicted Voltammetric Parameters for the Redox Characterization of this compound

ParameterPredicted CharacteristicNotes
Redox Process Irreversible OxidationThe thioether group is expected to be oxidized.
Working Electrode Glassy Carbon or PlatinumStandard electrodes for organic electrochemistry.
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPA common non-aqueous system.
Anodic Peak Potential (Epa) +1.0 to +1.8 V (vs. Ag/AgCl)This is an estimated range based on similar thioether compounds.
Quantitative Technique Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV)For enhanced sensitivity in concentration measurements.

Future Research Directions and Unexplored Avenues

Development of Novel Biologically-Inspired Synthesis Pathways

Current synthetic routes to bicyclo[3.2.1]octane systems often rely on classical organic reactions. A forward-looking approach would involve the development of novel, biologically-inspired synthesis pathways. This could include enzymatic catalysis or whole-cell biotransformations to construct the bicyclic core with high stereoselectivity. The exploration of enzymes such as ketoreductases, hydrolases, or Baeyer-Villiger monooxygenases could offer milder and more environmentally benign alternatives to traditional chemical methods. Furthermore, the use of readily available natural products as starting materials for the synthesis of this scaffold presents a promising strategy for creating libraries of novel, natural product-like compounds. nih.gov

Exploration of Advanced Materials Applications (e.g., polymers, frameworks, if structurally relevant)

The rigid bicyclic structure of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione makes it an attractive building block for advanced materials. The anhydride-like moiety can potentially undergo ring-opening polymerization to form novel polyesters with unique thermal and mechanical properties. The presence of a sulfur atom could also be exploited for the development of sulfur-rich polymers with applications in areas such as high refractive index materials or as cathode materials in lithium-sulfur batteries. Additionally, the bicyclic nature of the monomer could lead to polymers with enhanced thermal stability and glass transition temperatures. Further research into the polymerization behavior of this compound and the characterization of the resulting materials is a promising and largely unexplored field. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis with flow chemistry and automated platforms is crucial. durham.ac.ukspringerprofessional.de Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.gov An automated synthesis platform could be developed to rapidly generate a library of derivatives by varying the substituents on the bicyclic core. durham.ac.uk This high-throughput approach would enable the efficient screening of these compounds for various applications, significantly speeding up the discovery process. researchgate.net

Theoretical Prediction of Novel Reactivities and Analogues

Computational chemistry and theoretical modeling can play a pivotal role in predicting the reactivity of this compound and in the rational design of novel analogues. numberanalytics.comnumberanalytics.com Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, predict reaction mechanisms, and identify the most reactive sites for chemical modification. numberanalytics.comdigitellinc.com These theoretical insights can guide experimental work, saving time and resources. Furthermore, computational screening of virtual libraries of analogues can help identify promising candidates for specific applications before their actual synthesis. nih.govchemrxiv.org

Investigation into its Role as a Platform for Drug Discovery (Mechanistic Focus)

Bicyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. acs.orgbldpharm.comastrazeneca.com The this compound core can serve as a novel platform for the design of new therapeutic agents. scilit.com The anhydride-like functionality could be used to covalently modify target proteins, while the bicyclic framework can be decorated with various substituents to optimize pharmacokinetic and pharmacodynamic properties. A mechanistic focus on how this scaffold interacts with biological targets is essential. For instance, its ability to act as a covalent inhibitor, a strategy gaining renewed interest in drug discovery, warrants thorough investigation. The synthesis and screening of a diverse library of derivatives against a panel of biological targets could uncover new lead compounds for a range of diseases. nih.govnih.gov

Q & A

Q. What are the common synthetic strategies for 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione?

The synthesis typically involves cyclization reactions using precursors like 3-alkoxycyclobutanones. For example, TiCl₄-mediated activation of cyclobutanones with allenylsilanes can stereospecifically form bicyclic frameworks, as demonstrated in the synthesis of 8-oxabicyclo[3.2.1]octanes . Key steps include optimizing reaction time (e.g., reflux for 2–6 hours) and purification via recrystallization (e.g., using methanol or DMF-acetic acid mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the bicyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the dione moiety. X-ray crystallography, as referenced in NIST data, provides definitive stereochemical assignments . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. How should researchers handle purification of this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluents) is effective for isolating the compound. Recrystallization from polar solvents like methanol or DMF-acetic acid mixtures improves purity . Thin-layer chromatography (TLC) monitoring during synthesis ensures reaction completion .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

Stereoselectivity can be achieved through chiral auxiliaries or asymmetric catalysis. For instance, TiCl₄-mediated reactions with allenylsilanes enable stereospecific ring-opening to generate enantiomerically enriched intermediates . Computational modeling (e.g., DFT) may predict transition states to guide catalyst design .

Q. What experimental designs are recommended for evaluating biological activity?

In vitro assays (e.g., receptor binding studies or enzyme inhibition) should use standardized protocols, such as those applied to structurally similar bicyclic compounds. For example, competitive binding assays with radiolabeled ligands (e.g., dopamine or serotonin receptor targets) can quantify potency. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Q. How can contradictions in reported reaction yields for bicyclic diones be resolved?

Systematic Design of Experiments (DoE) should test variables like catalyst loading (e.g., TiCl₄ vs. Lewis acids), temperature, and solvent polarity. Replicating literature procedures with controlled conditions (e.g., anhydrous environments) helps identify discrepancies. Advanced analytical tools (e.g., HPLC-MS) can detect trace impurities affecting yields .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Use fume hoods for volatile reagents (e.g., TiCl₄) and personal protective equipment (PPE) for skin/eye protection. Emergency procedures, including decontamination with soap/water for spills and immediate medical consultation for inhalation exposure, must be prioritized .

Methodological Notes

  • Data Analysis : For biological assays, apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Structural Confirmation : Combine NMR coupling constants with X-ray data to resolve stereochemical ambiguities .
  • Reaction Optimization : Use response surface methodology (RSM) to balance competing factors (e.g., temperature vs. catalyst efficiency) .

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Reactant of Route 1
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.